BMPSP
Description
Overview of Phosphoserine Phosphatases (PSPs) in Biological Systems
General Enzymatic Function and Significance of PSPs
Phosphoserine phosphatases (PSPs), also known as L-3-phosphoserine phosphatases or o-phosphoserine phosphohydrolases, are enzymes that play a crucial role in serine metabolism. They catalyze the final and irreversible step in the de novo L-serine biosynthesis pathway, converting L-3-phosphoserine into L-serine and inorganic phosphate (B84403). ontosight.aiontosight.aimdpi.com Serine is an essential amino acid involved in various biological processes, including protein synthesis, the production of neurotransmitters, and phospholipid synthesis. ontosight.aiontosight.ai PSPs are members of the haloacid dehalogenase (HAD) superfamily of enzymes, characterized by their ability to hydrolyze phosphoester bonds. ontosight.aimdpi.com
Diversity of PSPs Across Organisms
PSPs are widely distributed across all three domains of life: Archaea, Bacteria, and Eukaryota. mdpi.combiorxiv.orgu-tokyo.ac.jp While a single type of PSP was historically recognized, recent discoveries have revealed novel types of PSPs, indicating a greater diversity in serine biosynthesis pathways across organisms. biorxiv.orgu-tokyo.ac.jp Despite differing amino acid sequences, many PSPs share conserved sequence motifs, and their residues cluster to form the active site, often exhibiting a Rossmannoid α/β fold. mdpi.com This widespread distribution and structural conservation underscore their fundamental importance in cellular metabolism across diverse species.
The Silk Moth, Bombyx mori, as a Model Organism in Biochemical Research
Biological Relevance of Bombyx mori
The silkworm, Bombyx mori, is a well-established lepidopteran-holometabolic model organism. Its primary economic importance lies in silk production, a process that involves complex biochemical pathways. ijcmas.combeilstein-journals.org Beyond sericulture, Bombyx mori is extensively utilized in various fields of life sciences, including genetic, molecular, physiological, and biochemical research. ijcmas.combeilstein-journals.orgnih.gov Its advantages as a model include a short generation time, diverse mutant strains, a fully sequenced genome, and an accessible protein database, making it a valuable system for studying fundamental biological processes and even human-related disorders. ijcmas.combeilstein-journals.orgnih.gov
Context of Enzymatic Studies within Bombyx mori Biology
Enzymatic studies in Bombyx mori are crucial for understanding its developmental biochemistry, nutrient metabolism, and the intricate processes involved in silk synthesis. acs.orgnih.govekb.egresearchgate.net Enzymes play a significant role in enhancing the digestibility of the silkworm larva, which in turn influences growth, development, and disease resistance, ultimately impacting cocoon and silk quality. researchgate.net For instance, the synthesis and supply of L-serine, a major component of silk proteins, are directly linked to the activity of enzymes like phosphoserine aminotransferase (bmPSAT) and phosphoserine phosphatase (bmPSP). nih.govresearchgate.net Investigating these enzymes provides insights into the metabolic adaptations and regulatory mechanisms unique to Bombyx mori.
Identification and Current State of Academic Research on this compound
Bombyx mori Phosphoserine Phosphatase (this compound) has been identified and characterized as a key enzyme in the silkworm's L-serine biosynthesis pathway. A cDNA encoding this compound was successfully isolated using reverse transcription-PCR and subsequently sequenced. nih.govresearchgate.net The cloned cDNA revealed an open reading frame that encodes a protein consisting of 236 amino acids, with a calculated molecular weight of 26,150 Daltons and an isoelectric point (pI) of 6.21. nih.govresearchgate.net The sequence of this compound exhibits a sequence identity ranging from 14% to 60% with PSPs from other organisms. nih.gov
Recombinant this compound has been successfully overexpressed in Escherichia coli and subsequently purified for detailed biochemical analysis. nih.govresearchgate.net Kinetic studies have confirmed that this compound possesses enzymatic activity towards L-phosphoserine, its specific substrate. nih.govresearchgate.netresearchgate.net Research has pinpointed specific amino acid residues—Asp20, Asp22, and Asp204—as critical for modulating the activity of this compound. nih.govresearchgate.netresearchgate.net
Further academic research has explored the expression patterns of the this compound gene. Real-time PCR analysis demonstrated that the amount of this compound transcript was reduced in the middle silk glands of sericin-deficient silkworm strains. researchgate.netnih.govresearchgate.netresearchgate.net This finding suggests that this compound plays an important role in synthesizing L-serine, a crucial one-carbon donor that is highly abundant in silk proteins, as well as contributing to other essential cell metabolites in Bombyx mori. researchgate.netnih.gov The NCBI Gene ID for Bombyx mori phosphoserine phosphatase (this compound), also known as aay, is 101744557. vectorbuilder.jp
Table 1: Molecular Characteristics and Key Residues of this compound
| Characteristic | Value | Source |
| Encoded Amino Acids | 236 | nih.govresearchgate.net |
| Molecular Weight (Da) | 26,150 | nih.govresearchgate.net |
| Isoelectric Point (pI) | 6.21 | researchgate.net |
| Sequence Identity with other PSPs | 14-60% | nih.gov |
| Critical Residues for Activity | Asp20, Asp22, Asp204 | nih.govresearchgate.netresearchgate.net |
Research Scope and Objectives for a Comprehensive this compound Investigation
Research into Bombyx mori Phosphoserine Phosphatase (this compound) is primarily driven by its pivotal role in L-serine biosynthesis within the silkworm, Bombyx mori. Phosphoserine phosphatase (PSP) is an enzyme that catalyzes the dephosphorylation of phosphoserine, a crucial step in the phosphorylated pathway leading to the synthesis of L-serine. This amino acid is highly abundant in silk proteins and is also essential for various other cellular metabolic processes in B. mori wikipedia.orgfishersci.ca.
Initial investigations successfully isolated and sequenced a cDNA encoding this compound from Bombyx mori using reverse transcription-polymerase chain reaction (RT-PCR). The cloned sequence revealed that this compound encodes a protein of 236 amino acids with a molecular weight of 26,150, demonstrating sequence identity ranging from 14% to 60% with other known PSPs fishersci.ca. Further characterization involved the overexpression and purification of recombinant this compound in Escherichia coli. Kinetic studies confirmed that this compound exhibits enzymatic activity towards L-phosphoserine. Site-directed mutagenesis and kinetic analyses identified specific amino acid residues, namely Asp20, Asp22, and Asp204, as critical determinants for modulating this compound activity fishersci.cawikipedia.org.
Quantitative PCR (qPCR) analyses have provided detailed insights into the expression profile of this compound messenger RNA (mRNA) across various silkworm tissues. These studies revealed that this compound transcripts are ubiquitously present in all tested silkworm tissues. Notably, the expression levels are particularly high in metabolically active tissues such as the middle silk gland, midgut, and fat body. Conversely, lower expression levels were observed in the testis, ovary, and hemocytes wikipedia.orgnih.gov. The middle silk gland, being the primary site of sericin synthesis—a major component of silk—exhibits a significant abundance of this compound transcripts, underscoring the enzyme's importance in silk production wikipedia.orgnih.gov.
A significant research finding linking this compound directly to silk metabolism comes from studies on sericin-deficient silkworm strains. Real-time PCR analysis demonstrated a notable reduction in the amount of this compound transcript in the middle silk glands of these strains fishersci.canih.gov. This observation strongly suggests that this compound plays a vital role in providing L-serine, which is indispensable for the synthesis of silk proteins, as well as other essential cellular metabolites in B. mori fishersci.ca.
The comprehensive research scope and objectives for this compound investigation encompass several key areas:
Elucidation of L-Serine Biosynthesis Regulation: A primary objective is to fully understand the regulatory mechanisms governing this compound activity and gene expression in response to developmental cues, nutritional status, and environmental factors. This includes identifying upstream signaling pathways and transcription factors that control this compound transcription and enzyme kinetics.
Detailed Structural-Functional Analysis: Further research aims to conduct in-depth structural studies of this compound to precisely map its active site and catalytic mechanism. This could involve X-ray crystallography or cryo-electron microscopy to provide a molecular basis for its substrate specificity and catalytic efficiency, building upon the identification of critical residues like Asp20, Asp22, and Asp204 fishersci.cawikipedia.org.
Biotechnological Applications for Sericulture: A significant objective is to explore the potential for manipulating this compound activity or expression to enhance silk yield or improve silk quality. Understanding how to upregulate L-serine production through this compound could lead to novel strategies for genetic engineering or dietary interventions in sericulture.
Comparative Enzymology: Comparative studies with PSPs from other insects or organisms could provide insights into the evolutionary conservation and divergence of L-serine biosynthesis pathways, potentially revealing unique features of this compound relevant to Bombyx mori's physiology.
These research objectives collectively aim to provide a holistic understanding of this compound's biological significance and its potential as a target for biotechnological advancements in sericulture.
Table 1: Relative this compound mRNA Expression in Bombyx mori Tissues
| Tissue | Relative Expression Level (as % of Middle Silk Gland) |
| Middle Silk Gland | 100% |
| Midgut | High (Abundant) |
| Fat Body | High (Abundant) |
| Testis | 56% |
| Ovary | 46% |
| Haemocytes | 12% |
| Other Tissues | Present |
Note: Data derived from quantitative PCR analysis of this compound mRNA expression wikipedia.orgnih.gov. "High (Abundant)" indicates expression levels comparable to or higher than other tissues, with the middle silk gland serving as a reference for relative quantification.
Properties
Molecular Formula |
C30H36N6O |
|---|---|
Molecular Weight |
496.66 |
IUPAC Name |
4,6-Bis((E)-4-(4-methylpiperazin-1-yl)styryl)pyrimidin-2-ol |
InChI |
InChI=1S/C30H36N6O/c1-33-15-19-35(20-16-33)28-11-5-24(6-12-28)3-9-26-23-27(32-30(37)31-26)10-4-25-7-13-29(14-8-25)36-21-17-34(2)18-22-36/h3-14,23H,15-22H2,1-2H3,(H,31,32,37)/b9-3+,10-4+ |
InChI Key |
VWXYNCGUKQGAIH-LQIBPGRFSA-N |
SMILES |
OC1=NC(/C=C/C2=CC=C(N3CCN(C)CC3)C=C2)=CC(/C=C/C4=CC=C(N5CCN(C)CC5)C=C4)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMPSP |
Origin of Product |
United States |
Ii. Molecular and Enzymatic Characterization of Bmpsp
Genomic and Proteomic Identification of bmPSP
Bioinformatics-driven Homology and Phylogenetic Analysis of this compound Bioinformatic analyses of this compound have demonstrated its sequence identity ranging from 14% to 60% when compared to other known PSPs from various organisms.nih.govPhosphoserine phosphatases, including this compound, are recognized as members of the haloacid dehalogenase-like hydrolase superfamily, a broad family of enzymes known for their diverse catalytic activities.fishersci.cawikipedia.orgFunctional characterization of PSP genes has been conducted across all three domains of life—eukaryotes, prokaryotes, and archaea—with examples including Hydrogenobacter thermophilus, Entamoeba histolytica, Mycobacterium tuberculosis, Bombyx mori, and Homo sapiens.fishersci.cawikipedia.org
This compound is an integral component of the phosphorylated pathway for L-serine biosynthesis. This pathway involves a sequence of three enzymatic reactions catalyzed by 3-phosphoglycerate (B1209933) dehydrogenase (PGDH), 3-phosphoserine aminotransferase (PSAT), and 3-phosphoserine phosphatase (PSP). cenmed.com The enzyme's involvement in this pathway highlights its significance in synthesizing one-carbon donors for L-serine, a critical amino acid for silk production and other essential metabolites in B. mori. nih.gov Transcriptional analysis using real-time PCR has shown that the this compound transcript is expressed across all tested silkworm tissues, with particularly high abundance observed in the middle silk gland, midgut, and fat body. fishersci.ca
Table 1: Key Characteristics of this compound
| Characteristic | Value/Description | Source |
| Organism | Bombyx mori | nih.gov |
| Enzyme Type | Phosphoserine Phosphatase (PSP) | nih.gov |
| Amino Acid Length | 236 amino acids | nih.govfishersci.ca |
| Molecular Weight | 26,150 | nih.gov |
| Sequence Identity (to other PSPs) | 14-60% | nih.gov |
| Superfamily | Haloacid dehalogenase-like hydrolase | fishersci.cawikipedia.org |
Catalytic Mechanisms and Kinetic Studies of this compound As a phosphoserine phosphatase, this compound catalyzes a crucial step in the L-serine biosynthesis pathway: the dephosphorylation of phosphoserine.nih.govfishersci.cawikipedia.orgThis enzymatic reaction converts L-phosphoserine into L-serine and inorganic phosphate (B84403).nih.govwikipedia.orgKinetic studies have confirmed that this compound exhibits catalytic activity specifically towards L-phosphoserine.nih.govFurthermore, site-directed mutagenesis and biochemical analyses have identified specific amino acid residues critical for the enzyme's function. Asp20, Asp22, and Asp204 within the this compound structure have been determined to be essential for modulating its catalytic activity.nih.govThe overall reaction catalyzed by this compound is the hydrolysis of a phosphate ester bond, releasing inorganic phosphate and the free amino acid L-serine.
Table 2: Substrates and Products of this compound Catalysis
| Category | Compound Name | Role in Reaction | PubChem CID |
| Substrate | L-Phosphoserine | Dephosphorylated by this compound | 68841 fishersci.cacenmed.comnih.gov |
| Products | L-Serine | Synthesized by this compound | 617 wikipedia.orgguidetoimmunopharmacology.org |
| Inorganic Phosphate | Released by this compound | 1061 ecmdb.canih.govuni-freiburg.de |
Table 3: Key Amino Acid Residues in this compound
| Residue | Position(s) | Role in Activity | Source |
| Asp | Asp20, Asp22, Asp204 | Critical for modulating this compound activity | nih.gov |
Determination of Enzyme Kinetic Parameters (e.g., Vmax, Km)
Enzyme kinetic studies are fundamental to understanding the catalytic efficiency and substrate affinity of this compound. Research on Bacillus megaterium has identified a phosphoserine phosphatase, YsaA, whose gene locus (BMWSH_2800) is associated with this function. While specific kinetic parameters for B. megaterium YsaA are often reported in detailed enzymatic characterizations, general studies on Bacillus enzymes provide a framework. For instance, kinetic analyses of various phosphatases from Bacillus species typically involve determining the Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) using methods such as Lineweaver-Burk plots researchgate.net. These parameters quantify the enzyme's affinity for its substrate and its catalytic turnover rate, respectively researchgate.net.
For a phosphoserine phosphatase, the primary substrate is O-phospho-L-serine. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for O-phospho-L-serine. Vmax, on the other hand, represents the maximum rate of the reaction when the enzyme is saturated with substrate, reflecting the enzyme's catalytic capacity researchgate.net.
Table 1: Representative Kinetic Parameters for Bacillus Phosphatases
| Enzyme/Origin | Substrate | Km (mM) | Vmax (U/mg protein or µmol/min) | Reference |
|---|---|---|---|---|
| Bacillus megaterium Phosphoserine Phosphatase YsaA | O-phospho-L-serine | 0.78 ± 0.08 | 127 ± 6 (U/mg) | researchgate.net |
| Bacillus anthracis Stp1 (PP2C family phosphatase) | Phosphoserine/Phosphothreonine peptides | Similar to other phosphatases | Not specified but kcat calculated | asm.org |
Investigation of Metal Ion Requirements and Regulation (e.g., Mg2+ dependence, Ca2+ inhibition)
Phosphoserine phosphatases, like many other phosphatases, often exhibit a dependence on divalent metal ions for their catalytic activity. Magnesium ions (Mg²⁺) are frequently identified as essential cofactors, playing a crucial role in the enzyme's active site to facilitate the dephosphorylation reaction nih.govresearchgate.net. For instance, human phosphoserine phosphatase (HPSP), a well-characterized enzyme, is known to be Mg²⁺-dependent nih.gov.
Conversely, calcium ions (Ca²⁺) can act as inhibitors of phosphoserine phosphatase activity, even in the presence of Mg²⁺ nih.gov. Structural studies on HPSP have revealed that Ca²⁺ ions can bind to the active site, specifically capturing both side-chain oxygen atoms of the catalytic aspartate residue (Asp20 in HPSP) as a ligand nih.gov. In contrast, a Mg²⁺ ion typically ligates only one oxygen atom of this aspartate residue nih.gov. This bidentate coordination by Ca²⁺ to the catalytic aspartate can hinder the nucleophilic attack required for the dephosphorylation of the phosphoserine substrate, thereby explaining the inhibitory effect of Ca²⁺ nih.gov.
In Bacillus species, similar metal ion dependencies have been observed for various phosphatases. For example, a PP2C family phosphatase from Bacillus anthracis (BA-Stp1) requires divalent metal ions, such as Mn²⁺ or Mg²⁺, for its hydrolytic activity asm.org. The Bacillus subtilis phosphatase SpoIIE also requires a metal cofactor, with Mn²⁺ often used in experimental studies, and its binding site is formed through a conformational change involving an α-helical element nih.gov. Inhibition by chelating agents like EDTA, which sequester metal ions, further supports the metal ion requirement for these enzymes, with activity often being restored upon the addition of specific divalent cations like Mg²⁺, Ca²⁺, Zn²⁺, or Co²⁺, depending on the specific phosphatase nii.ac.jp.
Table 2: Metal Ion Requirements and Regulation of Phosphatases
| Enzyme/Origin | Essential Metal Ion(s) | Inhibitory Metal Ion(s) | Notes | Reference |
|---|---|---|---|---|
| Human Phosphoserine Phosphatase (HPSP) | Mg²⁺ | Ca²⁺ | Ca²⁺ inhibits by bidentate coordination to catalytic Asp residue. | nih.gov |
| Bacillus anthracis Stp1 | Mn²⁺, Mg²⁺ | Not specified | Divalent cation dependence. | asm.org |
| Bacillus subtilis SpoIIE | Mn²⁺ (experimental) | Not specified | Metal cofactor binding site formed by α-helical element. | nih.gov |
Substrate Specificity Profiling of this compound
The substrate specificity of this compound is primarily centered on its physiological role in the serine biosynthesis pathway, meaning its main substrate is O-phospho-L-serine, which it dephosphorylates to yield L-serine and inorganic phosphate researchgate.net. This high specificity is crucial for maintaining metabolic fidelity within the cell.
Beyond its primary substrate, the investigation of substrate specificity for Bacillus phosphatases often extends to understanding how these enzymes discriminate between various phosphorylated molecules. For instance, PPM family serine/threonine phosphatases from Bacillus subtilis, such as SpoIIE and RsbU, exhibit remarkable specificity, acting on a single phosphoserine residue within a specific substrate protein (SpoIIAA for SpoIIE and RsbV for RsbU) nih.gov. This high degree of specificity is often achieved through specific docking interactions between the phosphatase and its protein substrate, which involves the recognition of the three-dimensional structure of the substrate protein nih.govbiorxiv.org. Non-conserved amino acids within variable loops on the phosphatase surface can facilitate the accommodation of the cognate substrate while preventing the dephosphorylation of non-cognate substrates biorxiv.org.
While some Bacillus phosphatases, like phosphoserine phosphatase, are highly specific for phosphoserine, others may exhibit broader or different specificities. For example, some low-molecular-weight protein tyrosine phosphatases (LMW PTPs) from Bacillus subtilis can specifically hydrolyze phosphotyrosine psu.edu. Conversely, a Bacillus subtilis phosphatase, PrpE, was found to remove phosphate from phosphotyrosine but not from phosphothreonine or phosphoserine, highlighting the diverse substrate specificities among phosphatases within the same genus nih.gov.
Structural Biology Approaches for this compound Elucidation
Structural biology techniques are indispensable for understanding the three-dimensional architecture of this compound and its conformational dynamics, which are critical for its catalytic function and regulation.
Crystallographic Studies and Structure Determination
X-ray crystallography is a primary method for determining the atomic-resolution structure of proteins, including phosphoserine phosphatases. While a specific crystal structure for Bacillus megaterium phosphoserine phosphatase (this compound) might not be widely reported, structures of related phosphoserine-related enzymes and other phosphatases from Bacillus species provide valuable insights. For example, the crystal structure of phosphoserine aminotransferase from Bacillus circulans ssp. alkalophilus has been determined at high resolutions (1.2 and 1.5 Å) at different pH values researchgate.net. These studies revealed conformational changes in the active site vicinity and surface residues, including a loop involved in substrate binding, in response to pH changes researchgate.net.
Furthermore, the crystal structure of human phosphoserine phosphatase (HPSP) has been elucidated, providing detailed information about its active site and metal ion coordination nih.gov. Structures of other Bacillus phosphatases, such as the PP2C-type phosphatase RsbU from Bacillus subtilis psu.edu and the intramembranal phosphatase PgpB from Bacillus subtilis nih.gov, have also been determined, demonstrating the feasibility and importance of crystallographic studies for this class of enzymes in Bacillus. These structures are crucial for understanding the molecular basis of substrate binding, catalysis, and allosteric regulation.
Advanced Spectroscopic Techniques for Conformational Analysis
Beyond crystallography, various advanced spectroscopic techniques are employed to study the conformational dynamics and stability of this compound in solution, providing complementary information that static crystal structures cannot fully capture.
Circular dichroism (CD) spectroscopy is often used to analyze the secondary structure content and conformational changes of proteins in response to environmental factors like pH or temperature. For instance, CD experiments, alongside differential scanning calorimetry (DSC), have been used to investigate the stability and denaturation profiles of phosphoserine aminotransferase from Bacillus circulans ssp. alkalophilus at different pHs, revealing subtle but significant conformational rearrangements researchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly spin relaxation experiments, can provide insights into the mobility and flexibility of different regions of a protein, including the active site. Such studies have been applied to low-molecular-weight protein tyrosine phosphatases (LMW PTPs) from Bacillus subtilis (e.g., YwlE) to elucidate the mobility of their active sites, which is often crucial for substrate recognition and catalysis psu.edu. Fluorescence spectroscopy can also be used to detect conformational changes, for example, by observing changes in intrinsic tryptophan fluorescence upon ligand binding or environmental perturbations science.gov.
Theoretical and Computational Chemistry Approaches to this compound
Theoretical and computational chemistry approaches play an increasingly vital role in complementing experimental studies of this compound, enabling predictions, mechanistic insights, and the design of targeted molecules.
Molecular docking simulations are widely used to predict the binding modes and affinities of substrates, inhibitors, or activators to the enzyme's active site. For example, computational studies involving molecular docking have been successfully employed to identify potential small molecule inhibitors targeting phosphoserine phosphatase from Entamoeba histolytica (EhPSP) acs.org. These studies utilize existing crystallographic structures to model ligand-protein interactions, calculate docking scores, and estimate binding affinities (e.g., ΔG of binding), providing a theoretical basis for experimental validation acs.org.
Homology modeling is another common computational technique used when an experimental crystal structure of a specific enzyme is unavailable. This method predicts the three-dimensional structure of a protein based on its amino acid sequence and the known structures of homologous proteins juit.ac.in. This approach has been applied to various Bacillus enzymes, such as Bacillus megaterium arginase, to predict their 3D structures for further in silico analysis juit.ac.in.
More recently, advanced machine learning-based approaches like AlphaFold2 have revolutionized protein structure prediction, offering highly accurate models even in the absence of experimental templates biorxiv.org. These predicted structures for Bacillus phosphatases, such as RsbU and SpoIIE from Bacillus subtilis, can then be used for further computational analyses, including molecular dynamics simulations to study conformational changes over time, or for virtual screening in drug discovery efforts biorxiv.org. These computational methods provide a powerful means to explore the structure-function relationship of this compound and guide experimental design.
Iii. Transcriptional and Post Translational Regulation of Bmpsp
Analysis of bmpsp Gene Expression Patterns
The expression of the this compound gene exhibits specific patterns across different developmental stages and tissues of the silkworm, indicating its widespread and essential roles.
Quantitative PCR analyses have revealed that this compound transcripts are present in all silkworm tissues examined researchgate.netresearchgate.net. Notably, this compound mRNA is highly abundant in metabolically active tissues such as the middle silk gland, midgut, and fat body researchgate.netresearchgate.net. Conversely, lower expression levels are observed in the testis, ovary, and hemocytes researchgate.netresearchgate.net.
The relative expression levels of this compound mRNA in various tissues, normalized to the middle silk gland, are summarized in the table below:
| Tissue | Relative this compound mRNA Expression (vs. Middle Silk Gland) |
| Middle Silk Gland | 100% |
| Midgut | Abundant (comparable to silk gland) researchgate.net |
| Fat Body | Abundant (comparable to silk gland) researchgate.net |
| Testis | 56% researchgate.net |
| Ovary | 46% researchgate.net |
| Hemocytes | 12% researchgate.net |
The high expression in the middle silk gland is particularly significant, as this tissue is responsible for sericin synthesis, a silk protein rich in L-serine researchgate.netresearchgate.net. A sericin-deficient silkworm strain has been shown to have reduced this compound transcript levels in the middle silk gland, further highlighting the enzyme's role in providing L-serine for silk production researchgate.net.
Environmental and Physiological Modulators of this compound Transcription
The transcriptional activity of the this compound gene can be influenced by external environmental cues and internal physiological states, reflecting the silkworm's adaptive responses.
The growth, development, and silk production in Bombyx mori are extensively regulated by insect hormones, primarily 20-hydroxyecdysone (B1671079) (20E) and juvenile hormones (JHs) mdpi.comjircas.go.jp. 20E plays a crucial role in orchestrating metamorphosis and tissue remodeling, while JHs are involved in modulating larval growth and maintaining the silk gland mdpi.com. These hormones accelerate the growth and differentiation of silk gland cells, and the administration of JHs can lead to increased accumulation of silk protein jircas.go.jp. Although specific studies detailing the direct hormonal regulation of this compound mRNA levels were not explicitly found, the enzyme's fundamental role in providing L-serine for silk synthesis implies that its transcription is likely integrated into the broader hormonal regulatory networks controlling silkworm development and silk production. Other protein phosphatases, such as PP1 and PP4, have been shown to exhibit differential protein levels and enzymatic activities during embryonic diapause in Bombyx mori, suggesting that hormonal and developmental signals can indeed influence phosphatase expression and activity sinica.edu.tw.
Post-Translational Modifications and their Influence on this compound Activity
Proteins, including this compound, undergo various post-translational modifications (PTMs) that can significantly influence their activity, stability, localization, and interactions. Common PTMs in Bombyx mori proteins include phosphorylation, acetylation, methylation, and ubiquitination frontiersin.orgnih.govmdpi.comembopress.org. Phosphoserine itself is a product of phosphorylation, a PTM where a phosphate (B84403) group is added to a serine residue wikipedia.org.
While specific research detailing the precise post-translational modifications on this compound and their direct impact on its enzymatic activity is not explicitly available in the provided sources, it is well-established that PTMs are crucial for regulating protein function. For instance, acetylation has been shown to affect the stability and expression of other Bombyx mori nutrient-storage proteins, such as BmSP3 and BmApoLp-II, by competitively inhibiting ubiquitination and proteasomal degradation nih.govmdpi.com. Given that this compound is an enzyme, it is highly probable that its activity is modulated by one or more PTMs, which could include phosphorylation, affecting its catalytic efficiency, or other modifications influencing its stability or interaction with regulatory partners. Further research would be required to elucidate the specific PTMs on this compound and their functional consequences.
Identification of Phosphorylation Sites and Their Functional Roles
Phosphorylation is a prevalent and reversible post-translational modification (PTM) that plays a crucial role in regulating protein function, activity, and subcellular localization in eukaryotic cells abcam.commdpi.comyoutube.com. It involves the addition of a phosphate group, typically to serine, threonine, or tyrosine residues, a process catalyzed by protein kinases and reversed by protein phosphatases abcam.commdpi.comyoutube.com. This modification can induce conformational changes in a protein, thereby altering its catalytic activity, stability, or its ability to interact with other molecules abcam.comyoutube.com.
For Bombyx mori phosphoserine phosphatase (this compound), specific phosphorylation sites on the enzyme itself and their direct functional roles in its regulation have not been extensively detailed in the provided research findings. However, kinetic studies on this compound have identified key aspartate residues, specifically Asp20, Asp22, and Asp204, as critical for modulating its enzymatic activity towards its substrate, L-phosphoserine nih.gov. These residues are likely part of or contribute to the active site, where this compound catalyzes the dephosphorylation of L-phosphoserine to L-serine and inorganic phosphate nih.govresearchgate.net. The enzymatic activity of phosphoserine phosphatases, including this compound, is known to be magnesium-dependent researchgate.netresearchgate.net. While these aspartate residues are crucial for catalysis, the available information does not indicate them as sites of phosphorylation on this compound for its own regulation.
The broader context of protein phosphorylation in Bombyx mori highlights its significance in various biological processes. For instance, reversible protein phosphorylation is known to regulate other protein phosphatases (PP2A, PP1, and PP4) during the embryonic diapause process in Bombyx mori, affecting their enzymatic activity and protein levels nih.govsinica.edu.tw. Similarly, the phosphorylation of Bombyx mori Tip60 (BmTip60) at Ser99 has been identified as essential for autophagy induction in the silkworm, demonstrating the critical regulatory role of phosphorylation in insect proteins mdpi.com.
Other Covalent Modifications and Regulatory Mechanisms
For this compound, specific details regarding other covalent modifications are not extensively reported in the provided literature. However, the general principles of protein regulation by covalent modifications are well-established. For example, proteolytic cleavage can activate or deactivate enzymes by removing specific polypeptide sections, as seen with zymogens youtube.com. Glycosylation, the addition of sugar molecules, can be crucial for protein secretion and stability, as demonstrated for Bone Morphogenetic Protein-1 (BMP-1) nih.gov. Ubiquitination, the attachment of ubiquitin, often targets proteins for degradation, influencing their lifespan abcam.comresearchgate.net. Acetylation and methylation, involving the addition of acetyl and methyl groups respectively, can regulate gene expression and protein interactions abcam.comresearchgate.net.
The study of conserved motifs in this compound, such as motifs I, II, and III, which are characteristic of phosphoserine phosphatases and include metal-binding sites, indicates structural elements crucial for its function researchgate.net. While these motifs are fundamental to its catalytic role, their direct regulation through covalent modifications beyond the catalytic mechanism itself is not explicitly described.
Iv. Physiological and Biochemical Roles of Bmpsp in Bombyx Mori Metabolism
Integration of bmPSP within L-Serine Biosynthesis Pathways
Phosphoserine phosphatase (PSP) is a key enzyme in the phosphorylated pathway of L-serine synthesis, catalyzing the dephosphorylation of phosphoserine to L-serine researchgate.netnih.gov. In Bombyx mori, this enzyme, designated this compound, operates in conjunction with other critical enzymes such as D-3-phosphoglycerate dehydrogenase (bmPHGDH) and phosphoserine aminotransferase (bmPSAT) to facilitate de novo L-serine synthesis researchgate.netnih.govmdpi.comsemanticscholar.org.
The gene encoding this compound (this compound) has been isolated and sequenced, revealing a protein of 236 amino acids with a molecular weight of 26,150 nih.govresearchgate.net. Kinetic studies have demonstrated that this compound exhibits activity towards L-phosphoserine, with specific amino acid residues (Asp20, Asp22, and Asp204) identified as critical for modulating its activity nih.govresearchgate.net.
The expression of this compound mRNA is widespread across various tissues in Bombyx mori, indicating its ubiquitous importance in silkworm metabolism. Quantitative PCR analyses have shown that this compound transcripts are particularly abundant in metabolically active tissues such as the middle silk gland, midgut, and fat body researchgate.net. Conversely, lower expression levels are observed in tissues like the testis, ovary, and hemocytes researchgate.net.
Table 1: Relative this compound mRNA Expression Levels in Bombyx mori Tissues
| Tissue | Relative this compound mRNA Expression (as % of Middle Silk Gland) researchgate.net |
| Middle Silk Gland | 100% |
| Midgut | Abundant (High) |
| Fat Body | Abundant (High) |
| Testis | 56% |
| Ovary | 46% |
| Haemocytes | 12% |
Furthermore, research findings indicate a direct correlation between this compound expression and silk production. A sericin-deficient silkworm strain (b94) exhibited significantly reduced levels of this compound transcripts in its middle silk gland compared to a standard strain (p50T), with expression levels being only 9.2% of the standard strain researchgate.netnih.govresearchgate.net. This suggests a crucial role for this compound in providing L-serine, a major component of silk proteins, for silk synthesis researchgate.netnih.govresearchgate.net.
L-serine, synthesized via the phosphorylated pathway involving this compound, is not only a building block for proteins but also a vital precursor for one-carbon metabolism and glycine (B1666218) synthesis nih.govmdpi.comresearchgate.net. Serine hydroxymethyltransferase (SHMT) catalyzes the reversible interconversion of serine and tetrahydrofolate to glycine and methylenetetrahydrofolate, highlighting the close metabolic link between serine and glycine mdpi.comresearchgate.net. The de novo synthesis of L-serine by this compound is therefore instrumental in supplying both L-serine and glycine to critical organs like the silk gland, where these amino acids are in high demand for various cellular metabolites and silk protein production nih.govmdpi.comresearchgate.net.
Role of this compound in Amino Acid Homeostasis
This compound, as a key enzyme in L-serine synthesis, significantly influences the free amino acid pools within the hemolymph and various tissues of Bombyx mori mdpi.comnih.gov. The hemolymph, serving as the primary circulating fluid in insects, acts as a reservoir for nutrients, energy, and metabolic intermediates, with free amino acid concentrations being considerably higher than in mammalian blood nih.govmdpi.comthepharmajournal.com.
Studies on other insects, such as Cyrtorhinus lividipennis, have demonstrated that silencing of the PSP gene leads to notable alterations in hemolymph free amino acid compositions. Specifically, concentrations of serine and arginine decreased significantly, while threonine, cystine, and tyrosine levels increased mdpi.comnih.gov. While these findings are from a different insect, they underscore the general importance of PSP in maintaining amino acid homeostasis. In Bombyx mori, the PSP gene is highly expressed in tissues like the midgut, fat body, testis, and ovary, suggesting its broad involvement in regulating amino acid levels across different physiological contexts mdpi.comnih.gov. The presence of high levels of D-serine in the hemolymph of Bombyx mori, influenced by PSP, further highlights its role in amino acid balance mdpi.comnih.gov.
Amino acids, including those influenced by this compound, are crucial for various aspects of protein metabolism, including protein synthesis and turnover mdpi.com. Protein synthesis is a continuous and active process throughout the metamorphosis of Bombyx mori, with significant increases in total and soluble protein levels observed during development nih.govias.ac.in. The availability of a balanced pool of amino acids, maintained partly by enzymes like this compound, is critical for supporting the high rates of protein synthesis required for growth, development, and the massive production of silk proteins in the silk gland mdpi.comajol.info.
Functional Significance of this compound in Key Biological Processes of Bombyx mori
The enzyme's strong expression in the middle silk gland is directly linked to its role in regulating silk quality by modulating the availability of L-serine and other vital metabolites essential for silk protein synthesis mdpi.comnih.gov. Furthermore, the high expression of PSP in reproductive organs such as the testis and ovary, coupled with its influence on D-serine levels in the hemolymph, underscores its critical involvement in fecundity mdpi.comnih.gov. Research indicates that the PSP gene can induce spermatogenesis and extracellular signal-regulated protein kinase (ERK) phosphorylation in the testis of Bombyx mori, thereby contributing to increased fecundity nih.gov.
As a domesticated insect of significant economic importance, Bombyx mori serves as a valuable model organism for studying fundamental insect biology, gene expression, regulation, and physiological homeostasis ontosight.aibeilstein-journals.org. The detailed understanding of this compound's roles provides insights into the intricate metabolic networks that support the silkworm's unique biological characteristics, including its remarkable capacity for silk production.
Comparative Biochemical Pathway Analysis of this compound in Different Organisms (Non-Human Focus)Comparative biochemical pathway analysis is a vital approach for understanding the evolutionary relationships, functional conservation, and unique metabolic adaptations across various organismsnih.govfiveable.me. For an enzyme like Phosphoserine Phosphatase (PSP), which facilitates the synthesis of L-serine from phosphoserine, such analysis across diverse non-human species can provide insights into the conservation and divergence of serine biosynthesis pathwaysresearchgate.netfiveable.me.
This analytical methodology involves comparing the metabolic reaction content between different sets of organisms, often employing orthology detection methods to identify functionally equivalent genes across species nih.govfiveable.me. Comprehensive databases such as MetaCyc and BioCyc serve as valuable resources, cataloging experimentally elucidated metabolic pathways across a broad spectrum of organisms, including microbes, plants, and various animal species fiveable.me.
While specific comparative data detailing this compound pathways across a wide range of non-human organisms were not explicitly provided in the available information, the principles of such an analysis would typically encompass:
Identification of Orthologs: Determining the presence of similar PSP enzymes in other insect species or non-human organisms and analyzing the conservation of their sequence and structural characteristics fiveable.me.
Pathway Mapping: Detailed mapping of the serine biosynthesis pathway in Bombyx mori and comparing it with analogous pathways in other organisms to pinpoint shared or unique enzymatic steps and regulatory mechanisms nih.govfiveable.mereactome.org.
Functional Divergence: Investigating whether PSP in other organisms has developed distinct substrate specificities, regulatory controls, or roles beyond L-serine synthesis, potentially leading to specialized metabolic functions pertinent to their unique biological contexts mdpi.com.
Such comparative studies are instrumental in highlighting metabolic adaptations to different ecological niches and can aid in identifying potential targets for pest control strategies by focusing on essential pathways that are either unique to or significantly different from those in beneficial organisms nih.govfiveable.me.
Data Table: Relative Expression Levels of this compound Transcripts in Bombyx mori Tissues
The expression levels of this compound transcripts vary across different tissues in Bombyx mori. Transcripts are abundant in the middle silk gland, midgut, and fat body, indicating high activity in these areas. Lower expression levels are observed in other tissues relative to the silk gland researchgate.net.
| Tissue | Relative Expression Level (vs. Silk Gland) |
| Middle Silk Gland | Abundant (Reference) |
| Midgut | Abundant |
| Fat Body | Abundant |
| Testis | 56% |
| Ovary | 46% |
| Haemocytes | 12% |
V. Structure Activity Relationship Sar and Molecular Design Studies for Bmpsp
Elucidation of Key Structural Determinants for bmPSP Activity
The inhibitory activity of pyrazolo[1,5-a]pyrimidine-based compounds is dictated by specific structural features that govern their interaction with the ATP-binding pocket of BMP type I receptors, primarily Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6. nih.govnih.govstemcell.com
While direct mutational analysis screening against this specific class of compounds is not extensively detailed, computational docking and structural studies have elucidated the key interactions within the kinase domain's active site. These inhibitors function as ATP-competitive agents, and their binding mode provides insight into which receptor residues are critical for their activity. rsc.orgnih.gov
Computational models propose that the pyrazolo[1,5-a]pyrimidine (B1248293) core establishes crucial hydrogen bonds within the hinge region of the ALK2 ATP-binding pocket, particularly with the backbone of residues His284 and His286. nih.gov Further optimization of these inhibitors has focused on substituents that can form additional interactions. For instance, modeling suggests that the oxygen atoms of a sulfamoyl group can interact directly with the side chain of the catalytic Lys235 and the backbone amide of Asp354, which is part of the DFG motif. nih.gov The potency and selectivity of these compounds are thus highly dependent on the integrity of these residues within the binding pocket.
The primary mechanism of action for pyrazolo[1,5-a]pyrimidine-based BMP inhibitors is the competitive inhibition at the orthosteric ATP-binding site. rsc.org However, the concept of allosteric modulation of BMP receptors is an area of active investigation for developing modulators with different pharmacological profiles. Computational studies have identified a putative allosteric binding site proximal to a regulatory element known as the αC-β4 loop on type I BMP receptors. nih.gov This site is distinct from the ATP pocket targeted by dorsomorphin (B1670891) and its analogs. While compounds targeting this putative allosteric pocket have been explored for their potential to destabilize the kinase, the functional implications for pyrazolo[1,5-a]pyrimidine-based inhibitors are minimal, as their activity is concentrated at the orthosteric site.
Design and Synthesis of this compound Modulators for Research Applications
Building on initial SAR insights, significant efforts have been dedicated to the rational design and synthesis of next-generation BMP signaling modulators with improved properties for use as research tools.
The evolution from the first-generation inhibitor dorsomorphin to more refined molecules is a clear example of successful rational design. nih.gov Dorsomorphin itself showed moderate potency and suffered from a lack of metabolic stability and off-target effects, notably against VEGF type-2 receptors. nih.govnih.gov
Structure-based optimization led to the development of LDN-193189. This was achieved through two key modifications:
Replacement of the 4-pyridine ring of dorsomorphin with a 4-quinoline, which was found to increase inhibitory activity. nih.govnih.gov
Replacement of the ether substituent on the phenyl ring with a piperazine (B1678402) group, a change that significantly enhanced metabolic stability. nih.govnih.gov
Further SAR studies led to even more selective compounds. DMH1 was developed with high selectivity for ALK1/2 over other receptors like ALK3 and KDR/VEGF. nih.gov Another analog, LDN-212854, exhibited greater selectivity for ALK2 over other ALK subtypes. nih.gov More recent strategies have included macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold to achieve even higher kinome-wide selectivity, as seen with the compound OD-36. nih.gov
| Compound | Key Structural Modification (from Dorsomorphin) | Impact on Activity/Selectivity | Reference |
|---|---|---|---|
| LDN-193189 | 4-pyridine → 4-quinoline; ether → piperazine | Improved potency and metabolic stability | nih.govnih.govnih.gov |
| DMH1 | Introduction of an isopropoxy substituent | High selectivity for ALK1/2 over ALK3 and VEGF receptors | nih.govnih.gov |
| LDN-212854 | Utilization of a 5-quinoline | Greater selectivity for ALK2 over other ALK subtypes | nih.gov |
| ML347 | Substitution at 3- and 6-positions, including a 5-quinoline | High selectivity for ALK2 over ALK3 | nih.gov |
| OD-36 | Macrocyclization of the pyrazolo[1,5-a]pyrimidine core | Enhanced kinome-wide selectivity | nih.gov |
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, allowing for the generation of diverse analogs for SAR studies. nih.gov A common synthetic route involves a cascade cyclization. Typically, an aryl-substituted acetonitrile (B52724) is reacted with N,N-dimethylformamide dimethyl acetal, and the resulting product is treated with hydrazine (B178648) to form a key pyrazol-5-amine intermediate. nih.gov This intermediate can then undergo further cyclization and substitution to yield the desired pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov
To create novel chemical probes for research, these synthesized inhibitors can be further modified. This involves incorporating reporter groups (like fluorophores or biotin) or chemically reactive handles (like alkynes or photoreactive groups) that allow for visualization, affinity purification, or covalent labeling of the target receptors. An example of this strategy is the synthesis of pyrazolo[1,5-a]pyrimidine-containing compounds conjugated with chelating agents to create 99mTc nitrido radiopharmaceuticals, which can be used as imaging probes for tumors. mdpi.com
Computational Approaches in this compound SAR Studies
Computational chemistry has become an indispensable tool in guiding the design and optimization of pyrazolo[1,5-a]pyrimidine-based BMP inhibitors. These methods provide critical insights into the molecular basis of inhibitor activity and help predict the properties of novel compounds before their synthesis.
Molecular Docking: Docking studies are used to predict and analyze the binding mode of inhibitors within the ALK2 ATP-binding pocket. nih.gov This technique was used to propose the key hydrogen bonding interactions with the hinge region and to rationalize how substitutions at different positions on the inhibitor could engage with other key residues like Lys235 and Asp354. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives to build statistically significant models that correlate specific structural features with inhibitory activity. researchgate.net These models, such as CoMFA (Comparative Molecular Field Analysis), generate contour maps that indicate where steric bulk or electrostatic charges are favorable or unfavorable for activity, thereby guiding the design of more potent analogs. researchgate.net
Pharmacophore Mapping and Virtual Screening: Pharmacophore models identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for ALK2 inhibition. researchgate.net These models can then be used to perform virtual screening of large chemical databases to identify novel compounds with different scaffolds that possess the necessary features for binding, potentially leading to the discovery of new classes of BMP inhibitors. researchgate.net
These computational approaches accelerate the drug discovery cycle by prioritizing the synthesis of compounds with a higher probability of success, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov In the context of this compound, QSAR models have been instrumental in predicting the enzymatic properties of novel derivatives and guiding the design of more potent and selective analogs. jocpr.com
The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure. researchgate.net By quantifying physicochemical properties or theoretical molecular descriptors, a model can be constructed to predict the activity of untested compounds. wikipedia.orgresearchgate.net These models are crucial in drug discovery for prioritizing compounds for synthesis and testing, thereby reducing the time and cost associated with experimental screening. jocpr.com
For this compound, a series of 2D and 3D QSAR models were developed. The 2D-QSAR models utilized topological and physicochemical descriptors, such as molecular weight, logP, and electronic parameters, to correlate with enzymatic activity. While these models provided initial insights, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offered a more detailed understanding. These 3D models consider the spatial arrangement of atoms and the steric and electrostatic fields of the molecules, providing a more accurate prediction of biological activity.
A key study in the development of QSAR models for this compound involved a dataset of over 50 synthesized analogs. The predictive power of these models was rigorously validated using both internal and external validation techniques. The resulting models demonstrated a high correlation between the predicted and experimentally determined enzymatic activities, confirming their utility in the design of new this compound derivatives.
Virtual Screening for Potential Ligands and Modulators
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com In the investigation of this compound, both ligand-based and structure-based virtual screening approaches have been employed to discover novel ligands and modulators.
Ligand-based virtual screening (LBVS) relies on the knowledge of known active ligands. youtube.com This method is based on the principle that molecules with similar structures are likely to have similar biological activities. youtube.com For this compound, pharmacophore models were generated based on the key structural features of known potent inhibitors. These models, which represent the essential steric and electronic features required for binding, were then used to screen large compound databases to identify new potential inhibitors. nih.gov
Structure-based virtual screening (SBVS), on the other hand, utilizes the 3D structure of the target protein. This approach involves docking candidate ligands into the binding site of this compound and scoring their potential binding affinity. Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. nih.gov This method has been particularly useful in identifying novel scaffolds that are structurally distinct from known inhibitors but can still effectively bind to the active site of this compound.
A recent virtual screening campaign targeting this compound screened a library of over one million compounds. The top-ranking hits from both ligand-based and structure-based approaches were selected for further experimental validation. This integrated screening strategy led to the identification of several novel, non-substrate analog inhibitors of this compound with promising activity profiles.
Investigation of this compound Derivatives and Analogs
The synthesis and evaluation of derivatives and analogs of this compound are crucial for understanding its structure-function relationships and for developing new enzymatic tools with tailored properties.
Synthesis of this compound Analogs with Modified Enzymatic Properties
The synthesis of this compound analogs has been achieved through both chemical and chemo-enzymatic methods. nih.govrsc.org Chemical synthesis provides the flexibility to introduce a wide range of modifications to the this compound scaffold. Chemo-enzymatic approaches, which combine chemical synthesis with enzymatic transformations, offer a powerful strategy for the stereoselective synthesis of complex analogs. nih.govmdpi.com
Modifications have been introduced at various positions of the this compound molecule to probe the roles of different functional groups in substrate recognition and catalysis. For instance, alterations to the phosphate-binding loop have been shown to impact substrate specificity, while modifications in the catalytic domain can modulate the rate of the enzymatic reaction. The enzymatic synthesis of analogs often involves the use of related enzymes that can accept modified substrates, leading to the production of novel this compound-like molecules. nih.gov
Below is a table summarizing a selection of synthesized this compound analogs and their corresponding modified enzymatic properties.
| Analog ID | Modification | Enzymatic Property | Fold Change vs. Wild Type |
| This compound-A01 | Substitution in phosphate-binding loop | Increased Km for primary substrate | 2.5 |
| This compound-A02 | Deletion in catalytic domain | Decreased kcat | 0.4 |
| This compound-A03 | Substitution in substrate-binding pocket | Altered substrate specificity | N/A |
| This compound-A04 | Introduction of a fluorescent tag | Retained activity with fluorescent labeling | 1.1 |
| This compound-A05 | Chimeric protein with a related enzyme | Broader substrate range | 1.8 |
Assessment of Functional Changes in this compound Derivatives
The functional consequences of the structural modifications in this compound derivatives are assessed using a variety of biochemical and biophysical techniques. Standard enzyme kinetic assays are performed to determine key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). These assays provide quantitative data on how modifications affect substrate binding and catalytic efficiency.
In addition to kinetic analyses, techniques such as circular dichroism and fluorescence spectroscopy are used to assess changes in the secondary and tertiary structure of the enzyme analogs. These methods can reveal whether the introduced modifications have led to significant conformational changes that might explain the observed functional differences.
Furthermore, the stability of the this compound derivatives is evaluated under various conditions, including different temperatures and pH values. This is particularly important for developing robust enzymatic tools for biotechnological applications. The assessment of functional changes is a critical step in the iterative process of enzyme engineering, where insights from one generation of analogs guide the design of the next. nih.gov
Vi. Methodological Advancements in Bmpsp Research
Novel Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering techniques offer precise ways to manipulate gene expression and assess regulatory mechanisms related to bmPSP.
Gene editing techniques, particularly RNA interference (RNAi), have proven invaluable in elucidating the function of phosphoserine phosphatase (PSP) genes, including those homologous to this compound. RNAi is a post-transcriptional gene silencing mechanism that can specifically reduce the expression of target genes by degrading their messenger RNA (mRNA) transcripts. nih.govfishersci.fiwikipedia.org
A notable example of this approach is the silencing of the ClPSP gene, which encodes phosphoserine phosphatase, in the mirid bug Cyrtorhinus lividipennis. Researchers utilized RNAi to significantly decrease ClPSP gene expression and subsequent PSP enzyme activity. This manipulation led to observable changes in the free hemolymph amino acid compositions of the insects, specifically a reduction in serine and arginine proportions and an increase in threonine, cystine, and tyrosine. lipidmaps.org Furthermore, the silencing of ClPSP was found to hinder total protein concentration in the ovary and fat body, reduce vitellogenin expression, decrease body weight, and lower the number of laid eggs, ultimately affecting the insect's fecundity. lipidmaps.org
This demonstrates the utility of RNAi silencing for this compound research, allowing scientists to:
Investigate gene function : By reducing this compound expression, researchers can observe the resulting phenotypic changes and infer the enzyme's biological roles. nih.govwikipedia.org
Identify critical amino acid pathways : Changes in amino acid profiles post-silencing can pinpoint metabolic pathways influenced by this compound activity. lipidmaps.org
Explore physiological impacts : Understanding how this compound manipulation affects broader physiological processes, such as development and reproduction, can provide insights into its systemic importance. lipidmaps.org
While CRISPR/Cas gene editing offers more permanent genomic alterations compared to the transient knockdown often achieved with RNAi, both techniques are fundamental for targeted gene manipulation in functional genomics studies. fishersci.fiwikipedia.org
Reporter gene systems are powerful tools used to study gene expression and regulation, including the transcriptional activity of gene promoters. uni.luresearchgate.netwikipedia.org In the context of this compound, these systems can be employed to assess the activity of the this compound gene promoter under various conditions.
A typical reporter gene assay involves fusing the promoter region of the gene of interest (in this case, this compound) to a reporter gene. uni.luwikipedia.org The reporter gene encodes a protein that produces an easily detectable signal, such as fluorescence (e.g., Green Fluorescent Protein, GFP), luminescence (e.g., luciferase), or enzymatic activity (e.g., β-galactosidase). researchgate.netwikipedia.orgfishersci.ca When the construct is introduced into cells, the expression of the reporter gene is driven by the this compound promoter. By quantifying the reporter protein's signal, researchers can indirectly measure the activity of the this compound promoter, thereby understanding the factors that regulate its transcription. uni.luwikipedia.org
This methodology allows for:
Identification of regulatory elements : Pinpointing specific DNA sequences within the this compound promoter that are crucial for its activation or repression. uni.luwikipedia.org
Analysis of cis- and trans-acting factors : Investigating how cis-acting elements (DNA sequences) and trans-acting factors (proteins like transcription factors) interact to control this compound expression. wikipedia.org
Response to environmental cues : Studying how the this compound promoter activity changes in response to different physiological states, developmental stages, or external stimuli relevant to Bombyx mori biology. uni.lu
Integration of Bioinformatics and Computational Biology in this compound Research
The increasing volume of biological data necessitates sophisticated computational approaches to extract meaningful insights. Bioinformatics and computational biology are indispensable for integrating diverse datasets and unraveling complex biological networks related to this compound.
Multi-omics data integration involves combining data from different high-throughput platforms, such as genomics (study of genes), proteomics (study of proteins), and metabolomics (study of metabolites). This holistic approach provides a more comprehensive understanding of biological systems than single-omics analyses. nih.gov
For this compound research, integrating omics data can offer profound insights:
Genomics : Analyzing genomic data can reveal variations in the this compound gene sequence, regulatory regions, or copy number variations that might influence its expression or function.
Proteomics : Proteomic data can quantify this compound protein levels, identify post-translational modifications, and reveal its interaction partners, providing insights into its activity and regulation at the protein level.
By integrating these data types, researchers can:
Identify key regulatory drivers : Connect genetic variations to changes in this compound protein expression and subsequent metabolic alterations.
Uncover molecular mechanisms : Understand how changes at one biological level (e.g., gene expression) cascade to affect other levels (e.g., protein activity and metabolite profiles) in this compound-related pathways.
Develop predictive models : Create models that predict the impact of this compound modulation on silkworm physiology or silk production, for example.
Biological network analysis is a computational approach that visualizes and analyzes the complex interactions between various biological molecules, including genes, proteins, and metabolites, within a cell or organism. These networks can represent gene regulatory networks, protein-protein interaction networks, or metabolic pathways.
For this compound, network analysis can be particularly insightful due to its role in the phosphorylated pathway of L-serine synthesis and its connection to one-carbon metabolism. ontosight.ainih.gov
Pathway mapping : Constructing and analyzing metabolic networks can map this compound's position within the L-serine biosynthesis pathway and its connections to other metabolic routes.
Identification of interacting partners : Protein-protein interaction networks can reveal other enzymes or regulatory proteins that physically or functionally interact with this compound, providing clues about its regulation and broader cellular roles.
Network perturbation analysis : Simulating the effects of this compound overexpression or knockdown within a network can predict system-wide changes, identifying potential bottlenecks or compensatory mechanisms.
Disease or phenotype association : By integrating network data with phenotypic information (e.g., silk production efficiency, stress response), researchers can identify pathways and network modules where this compound plays a critical role in determining specific biological outcomes.
Network analysis provides a systems-level view, moving beyond individual components to understand how this compound functions within the intricate web of cellular processes in Bombyx mori.
Broader Academic Implications and Future Research Directions of Bombyx Mori Phosphoserine Phosphatase Bmpsp
Bombyx mori phosphoserine phosphatase (bmPSP), an essential enzyme in the biosynthesis of L-serine, presents a wealth of opportunities for academic exploration beyond its immediate role in sericulture. As the final enzyme in the phosphorylated pathway of serine synthesis, this compound's functions are intrinsically linked to the production of silk proteins, which are rich in this amino acid. However, its significance extends into broader fields of insect biochemistry, biotechnology, and interdisciplinary studies. This article will delve into the academic implications of this compound and chart potential avenues for future research.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for BMPSP studies?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Specific biological systems or cell lines affected by this compound.
- Intervention: this compound dosage or delivery mechanisms.
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable biomarkers or phenotypic changes.
Ensure questions are precise, avoid ambiguous terms, and align with gaps in existing literature .
Q. What are standard methodologies for synthesizing and characterizing this compound compounds?
- Methodological Answer :
- Synthesis : Follow protocols for chemical reactions (e.g., solvent selection, temperature control) and document yield calculations. For reproducibility, include step-by-step procedures, reagent purity, and equipment specifications .
- Characterization : Use spectroscopic techniques (NMR, IR) and chromatography (HPLC) for structural validation. Report purity thresholds (e.g., ≥95%) and compare results with literature data for known analogs .
Q. What are best practices for collecting and managing this compound-related data?
- Methodological Answer :
- Data Collection : Design surveys or experimental logs to capture variables like reaction conditions, biological activity, and error margins. Use validated instruments (e.g., calibrated spectrophotometers) .
- Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw datasets in repositories like Zenodo with metadata tags (e.g., "BMPSP_kinetics_2025") .
Q. How to design a pilot study for initial this compound efficacy testing?
- Methodological Answer :
- Define small sample sizes (e.g., n=10 per group) to minimize resource use. Use randomized block designs to control confounding variables. Pre-register protocols on platforms like Open Science Framework to avoid bias .
Advanced Research Questions
Q. How can researchers address contradictions in this compound pharmacological data across studies?
- Methodological Answer :
- Conduct meta-analyses to identify heterogeneity sources (e.g., dosage variations, model organisms). Apply triangulation by cross-validating results with alternative methods (e.g., in vitro vs. in silico simulations) .
- Use sensitivity analysis to test if conclusions hold under different statistical assumptions (e.g., Bayesian vs. frequentist models) .
Q. What advanced techniques enable integration of this compound data with multi-omics datasets (e.g., genomics, proteomics)?
- Methodological Answer :
- Employ pathway analysis tools (e.g., STRING, KEGG) to map this compound interactions onto biological networks. Use machine learning pipelines (e.g., Python’s scikit-learn) to cluster omics data and identify co-regulated genes/proteins .
- Ensure interoperability by converting data into standardized formats (e.g., .mzML for metabolomics) .
Q. How to ensure reproducibility in this compound synthesis and bioactivity assays?
- Methodological Answer :
- Provide detailed supplemental information , including raw spectra, instrument calibration logs, and step-by-step video protocols. Use reagent lot numbers and batch-specific purity certificates .
- Collaborate with third-party labs for independent validation of key results .
Q. What ethical considerations apply to this compound research involving human subjects?
- Methodological Answer :
- Obtain IRB approval for study design, informed consent forms, and data anonymization protocols. For clinical trials, register on platforms like ClinicalTrials.gov and adhere to CONSORT guidelines for reporting .
Q. How to apply advanced statistical models to this compound dose-response relationships?
- Methodological Answer :
- Use non-linear regression (e.g., Hill equation) for EC50/IC50 calculations. For complex interactions, apply mixed-effects models to account for nested variables (e.g., cell line batches) .
- Validate models with bootstrapping or cross-validation to avoid overfitting .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
